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Compound of Interest

Compound Name: TETi76

Cat. No.: B12823887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

efficacy of TETi76, a potent inhibitor of the Ten-Eleven Translocation (TET) family of

dioxygenases, in preclinical mouse models of leukemia. The protocols outlined below are

based on published studies and are intended to serve as a guide for researchers investigating

the therapeutic potential of TETi76.

Introduction
TETi76 is an orally active small molecule inhibitor of TET1, TET2, and TET3 enzymes.[1]

These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC)

to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. Loss-of-function mutations in

TET2 are among the most common genetic alterations in myeloid leukemias.[1][2] Leukemia

cells with TET2 mutations often exhibit a dependency on the residual enzymatic activity of

TET1 and TET3 for their survival and proliferation. TETi76 is designed to exploit this

vulnerability by inhibiting the remaining TET activity, leading to selective targeting and

elimination of TET-deficient leukemia cells.[2]

Mechanism of Action
TETi76 functions as a competitive inhibitor at the active site of TET enzymes.[1] By blocking

TET activity, TETi76 reduces the levels of 5hmC in the genome, mimicking the molecular

consequences of TET2 loss-of-function.[2] This disruption of the epigenetic landscape
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preferentially induces apoptosis in leukemia cells that are deficient in TET2 or have

compromised TET dioxygenase activity.[2] One of the key downstream effects of TET inhibition

by TETi76 is the downregulation of c-MYC target genes, which are critical for cell proliferation

and survival in acute myeloid leukemia (AML).[3]
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TETi76 Mechanism of Action in Leukemia.

In Vivo Efficacy and Dosage in Mouse Models
TETi76 has demonstrated significant anti-leukemic efficacy in various preclinical mouse models

of leukemia. The following tables summarize the key quantitative data from these studies.

In Vitro Potency of TETi76
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Cell Line TET Status IC50 (µM)

K562 TET2+/+ 40

K562 TET2/3 -/- ~10

SIG-M5 TET2-/- N/A

MEG-01 TET2+/+ N/A

OCI-AML5 TET2+/+ N/A

MOLM13 TET2+/+ N/A

TF1-IDH2(R140Q) IDH2 mutant ~5-fold lower than parental

Note: N/A indicates that the specific IC50 value was not provided in the search results,

although dose-dependent effects were observed.

In Vivo Dosage and Administration of TETi76
Mouse Model

Administration
Route

Dosage Vehicle

Human TET2-/-

leukemia xenograft

(SIG-M5)

Oral Gavage
50 mg/kg, 5

days/week

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

Tet2-deficient mice

(C57BL/6

background)

Oral Gavage

50 mg/kg, 5

days/week for 3

months

Not explicitly stated,

likely similar to above

Tet2-/- competitive

transplantation model
Intraperitoneal (IP)

25 mg/kg, once daily,

5 days/week

Not explicitly stated in

search results

In Vivo Efficacy of TETi76
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Mouse Model Treatment Regimen Outcome

Human TET2-/- leukemia

xenograft (SIG-M5)
50 mg/kg oral gavage

Significantly reduced tumor

burden compared to vehicle-

treated mice.

Tet2-deficient mice
50 mg/kg oral gavage, 5

days/week for 3 months

Reduced spleen size in a

gene-dose-dependent manner.

No significant effect on body

weight or overall blood counts.

Tet2-/- competitive

transplantation model

25 mg/kg IP, 5 days/week for 4

weeks

Preferentially restricted the

proliferative advantage of Tet2-

mutant cells.

Inducible Tet1/2/3 knockout

mice
N/A (Genetic model)

Mice succumbed to acute

myeloid leukemia within 4-5

weeks.

Experimental Protocols
Preparation of TETi76 Formulation for Oral
Administration
Materials:

TETi76 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer
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Procedure:

Calculate the required amount of TETi76 for the desired concentration and final volume.

In a sterile microcentrifuge tube, dissolve the TETi76 powder in DMSO to create a stock

solution. For a final concentration of 5 mg/mL in the dosing solution, a 50 mg/mL stock in

DMSO can be prepared.

In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in

the appropriate ratios. For the final formulation of 10% DMSO, 40% PEG300, 5% Tween-80,

and 45% saline, combine 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline for a

total of 900 µL of vehicle.

Add 100 µL of the TETi76 stock solution (from step 2) to the 900 µL of vehicle (from step 3)

to achieve the final 1 mL dosing solution.

Vortex the solution thoroughly to ensure it is homogenous.

Administer the formulation to mice via oral gavage at a volume appropriate for the mouse's

body weight (e.g., 10 µL/g for a 50 mg/kg dose from a 5 mg/mL solution).

Human Leukemia Xenograft Model in NSG Mice
Materials:

Human leukemia cell line (e.g., SIG-M5, TET2-deficient)

NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Syringes and needles (e.g., 27-gauge)

(Optional) Matrigel

Procedure:
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Culture the human leukemia cells in the appropriate medium to the desired number.

Harvest the cells and perform a cell count.

Wash the cells twice with sterile PBS.

Resuspend the cells in sterile PBS at the desired concentration for injection. For

subcutaneous injection, a common concentration is 5-10 x 106 cells in 100-200 µL of PBS.

For intravenous injection, 1-5 x 106 cells in 100-200 µL is typical. For subcutaneous

injections, cells can be mixed 1:1 with Matrigel to improve tumor take rate.

For subcutaneous xenografts, inject the cell suspension into the flank of the NSG mice.

For disseminated leukemia models, inject the cells intravenously via the tail vein.

Monitor the mice regularly for tumor growth (for subcutaneous models) or signs of leukemia

development (e.g., weight loss, ruffled fur, hind-limb paralysis).

Once tumors reach a palpable size (e.g., 100-200 mm3) or leukemia is established,

randomize the mice into treatment and control groups.

Initiate treatment with TETi76 or vehicle control as described in the dosing and

administration protocols.

Monitor tumor volume (using calipers) and/or survival as the primary endpoints.
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Leukemia Xenograft Experimental Workflow.
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Concluding Remarks
TETi76 represents a promising targeted therapy for leukemias harboring TET2 mutations or

exhibiting TET dioxygenase deficiency. The provided dosage and administration protocols,

along with the experimental models, offer a solid foundation for further preclinical investigation

into the efficacy and mechanism of action of this novel agent. Careful adherence to these

protocols will ensure the generation of robust and reproducible data, which is crucial for the

clinical translation of TETi76. Further studies are warranted to determine the optimal dosing

schedule, explore potential combination therapies, and fully elucidate the downstream signaling

pathways affected by TETi76 in various leukemia subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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